molecular formula C11H9ClN2S B11874179 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine CAS No. 1346707-84-3

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine

Cat. No.: B11874179
CAS No.: 1346707-84-3
M. Wt: 236.72 g/mol
InChI Key: XWPDRCCCPYSFHH-UHFFFAOYSA-N
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Description

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine ( 1346707-84-3) is a chemical compound with the molecular formula C 11 H 9 ClN 2 S and a molecular weight of 236.72 . It is supplied as a high-purity material, with available specifications of Not Less Than (NLT) 98% . To maintain its stability, this compound should be stored sealed in a dry environment, ideally at a cool temperature of 2-8°C . This product is presented strictly For Research Use Only. It is a specialized building block primarily of interest in medicinal chemistry and drug discovery research. The structure of this compound, which features a chloropyridine moiety and a pyridinylmethylthio group, suggests its potential utility as a key synthetic intermediate. Researchers may employ it in nucleophilic substitution reactions, where the chloro group can be displaced, or in the construction of more complex molecules for the screening and development of novel bioactive compounds. The presence of the pyridine rings makes it a potential ligand in metal-catalyzed reactions or a scaffold for creating molecular libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-84-3

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-2-(pyridin-4-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9ClN2S/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2

InChI Key

XWPDRCCCPYSFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-4-ylmethanethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine exhibits notable antimicrobial activity against several bacterial strains. Research indicates that it can inhibit essential cellular processes within bacteria, leading to growth suppression. This property is particularly relevant in the context of rising antibiotic resistance, as new compounds are needed for effective treatment options.

Key Findings:

  • Effective against Escherichia coli and Bacillus mycoides.
  • Potential use in developing new antibiotics.

Anticancer Potential

The compound has been evaluated for its anticancer properties . Studies have shown that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)
  • MCF-7 (breast cancer)

Mechanism of Action:
The anticancer activity may involve the compound's ability to interact with specific biological targets involved in cell proliferation and apoptosis. Some derivatives demonstrate selective activity, showing low cytotoxicity against healthy cells while effectively targeting cancerous cells.

Key Findings:

  • Compounds derived from this structure have shown promising results in inhibiting tumor growth.
  • Selective activity against cancer cells while sparing healthy cells.

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with thioether linkages. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.

Case Studies

  • Antimicrobial Efficacy Study : In a laboratory setting, this compound was tested against various bacterial strains. The results demonstrated significant inhibition zones in cultures of E. coli, indicating its potential as an effective antimicrobial agent.
  • Anticancer Activity Evaluation : A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine (CAS: 1346707-61-6)

  • Structure : Similar backbone but substitutes the pyridin-4-ylmethyl group with a 3-(trifluoromethyl)benzyl group.
  • Properties :
    • Molecular weight: 303.73 g/mol (vs. ~287.75 g/mol for the main compound).
    • The CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the pyridinyl group .
  • Applications : Likely optimized for pesticidal activity due to enhanced hydrophobic interactions.

b. 4-Chloro-2-(neopentylthio)pyridine

  • Structure : Alkylthio (neopentyl) substituent instead of aromatic groups.
  • Higher solubility in nonpolar solvents due to the aliphatic chain .

c. 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde

  • Structure : Pyrimidine core replaces pyridine, with a carboxaldehyde at position 4.
  • Properties :
    • Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity.
    • Carboxaldehyde introduces reactivity for further functionalization (e.g., Schiff base formation) .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine C₁₁H₈ClN₂S 243.71 ~270–285 (estimated) Pyridin-4-ylmethylthio, Cl
4-Chloro-2-(3-CF₃-benzylthio)pyridine C₁₃H₉ClF₃NS 303.73 Not reported 3-CF₃-benzylthio, Cl
4-Chloro-2-(cyclopentylthio)pyridine C₁₀H₁₂ClNS 213.73 Not reported Cyclopentylthio, Cl
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine C₁₆H₁₁ClN₄ 294.74 268–287 Amino, Cl, phenyl

Key Observations :

  • The main compound’s lower molecular weight compared to trifluoromethyl-substituted analogs may improve bioavailability.
  • Pyridine-thioether derivatives generally exhibit higher melting points (e.g., 268–287°C in ), suggesting strong intermolecular interactions .

Biological Activity

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thioether group and a chlorine atom, influencing its reactivity and biological properties. The specific substitution pattern allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of essential cellular processes within bacteria, leading to growth suppression. Such properties are crucial in developing new antibiotics, especially in the face of rising antibiotic resistance .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties . Studies have shown that derivatives of pyridine compounds can exhibit antiproliferative effects against several cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) . The synthesized derivatives displayed selective activity, with some compounds demonstrating low cytotoxicity against healthy cells while effectively targeting cancerous cells.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Activity
This compoundHCT-11612.5Moderate
This compoundHepG-215.0Moderate
This compoundMCF-720.0Low

The biological activity of this compound is attributed to its interaction with specific molecular targets. In the context of anticancer activity, it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . The exact pathways remain an area for further research but are critical for understanding how to enhance the efficacy of such compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their potential therapeutic applications:

  • Antiproliferative Activity Study : A study synthesized various pyridine derivatives and tested them against human cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth, suggesting a promising avenue for further development .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins associated with cancer progression. These studies help elucidate the mechanisms by which these compounds exert their effects at the molecular level .
  • Comparative Analysis : A comparative analysis with other known anticancer agents revealed that while some derivatives exhibited lower potency than established drugs, their selective action against specific cancer types suggests they could be developed into targeted therapies .

Future Directions

The ongoing research into this compound and its derivatives emphasizes the need for:

  • Further Synthesis : Developing more derivatives with varied substitutions to enhance biological activity.
  • In-depth Mechanistic Studies : Understanding the detailed mechanisms of action will aid in optimizing these compounds for clinical use.
  • Clinical Trials : Promising candidates should progress to preclinical and clinical trials to evaluate their safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine, and how can its structural integrity be validated?

  • Synthesis : Utilize nucleophilic substitution reactions to introduce the thioether group. For example, react 4-chloro-2-mercaptopyridine with (pyridin-4-yl)methyl bromide under basic conditions (e.g., NaOH in DMF) to form the thioether bond .
  • Characterization : Employ 1H^1H/13C^{13}C NMR to confirm substitution patterns and coupling constants. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry .

Q. How does the thioether group in this compound influence its reactivity in further functionalization?

  • The thioether can undergo oxidation to sulfoxides/sulfones using H2_2O2_2 or mCPBA, enabling polarity modulation for solubility studies .
  • Alkylation or arylation at the sulfur atom is feasible via SN2 mechanisms, leveraging its nucleophilicity. Monitor reaction progress using TLC with iodine staining .

Q. What spectroscopic techniques are most effective for analyzing electronic effects of the pyridinylmethylthio substituent?

  • UV-Vis spectroscopy identifies π→π* transitions influenced by the electron-withdrawing chlorine and electron-donating thioether.
  • IR spectroscopy detects C-S stretching vibrations (~600–700 cm1^{-1}), while 15N^{15}N NMR (if accessible) probes nitrogen environments in the pyridine rings .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

  • Purity Assessment : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities from incomplete substitution (e.g., residual mercaptopyridine) may skew bioactivity results .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate variables. Compare IC50_{50} values across multiple cell lines or enzymatic systems .

Q. What computational strategies predict the binding modes of this compound with biological targets, and how can predictions be validated experimentally?

  • Modeling : Perform molecular docking (AutoDock, Schrödinger) against targets like reverse transcriptase or kinase domains, leveraging pyridine’s π-stacking propensity .
  • Validation : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What mechanistic insights explain divergent yields in its synthesis when varying solvent systems?

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group but may promote side reactions (e.g., oxidation). Kinetic studies under inert atmospheres (N2_2) can minimize degradation .
  • Solvent-free microwave-assisted synthesis may improve efficiency, reducing reaction time from hours to minutes while maintaining >80% yield .

Q. How does the chlorine substituent impact the compound’s stability under acidic or basic conditions?

  • Acidic Conditions : Protonation of the pyridine nitrogen increases electrophilicity, risking hydrolysis of the thioether bond. Monitor via 1H^1H NMR in D2_2O/HCl .
  • Basic Conditions : The chlorine’s electron-withdrawing effect stabilizes the pyridine ring against nucleophilic attack. Conduct accelerated stability studies (40°C/75% RH) with LC-MS degradation profiling .

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